molecular formula C8H8FN3O B2528946 5-fluoro-6-methoxy-1H-indazol-3-amine CAS No. 1394069-10-3

5-fluoro-6-methoxy-1H-indazol-3-amine

Cat. No.: B2528946
CAS No.: 1394069-10-3
M. Wt: 181.17
InChI Key: UQEUXIUXEWSRFH-UHFFFAOYSA-N
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Description

5-fluoro-6-methoxy-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C8H8FN3O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 6-position, and an amino group at the 3-position of the indazole ring.

Biochemical Analysis

Biochemical Properties

It is known that indazole derivatives can inhibit the oxidation of arachidonic acid, catalyzed by 5-lipoxygenase . This suggests that 5-fluoro-6-methoxy-1H-indazol-3-amine may interact with enzymes such as 5-lipoxygenase and potentially other proteins or biomolecules.

Cellular Effects

It is known that indazole derivatives can affect apoptosis and cell cycle . Therefore, it is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Based on the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-6-methoxy-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo a series of reactions to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-6-methoxy-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indazole compounds .

Scientific Research Applications

5-fluoro-6-methoxy-1H-indazol-3-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-fluoro-6-methoxy-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives such as:

Uniqueness

5-fluoro-6-methoxy-1H-indazol-3-amine is unique due to the specific combination of fluorine, methoxy, and amino groups on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

5-Fluoro-6-methoxy-1H-indazol-3-amine is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H8_8FN3_3O. Its structure features a fluorine atom and a methoxy group, which are critical for its biological activity. The compound has been shown to interact with various biological targets, influencing several cellular pathways.

The biological effects of this compound are primarily attributed to its ability to bind to specific enzymes and receptors. It has been noted for:

  • Inhibition of Enzymatic Activity : The compound can inhibit the oxidation of arachidonic acid, mediated by 5-lipoxygenase, impacting inflammatory pathways.
  • Inducing Apoptosis : Research indicates that it can affect apoptosis and cell cycle progression, potentially through modulation of Bcl-2 family proteins and the p53/MDM2 pathway .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound:

  • Cell Line Studies : In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and Hep-G2 (hepatoma). For instance, one study reported an IC50_{50} value of 5.15 µM against K562 cells, indicating potent activity .
  • Mechanisms of Action : The compound appears to induce apoptosis in a dose-dependent manner. Flow cytometry analysis showed that treatment with increasing concentrations led to higher rates of early and late apoptosis in K562 cells . Additionally, it alters cell cycle dynamics by increasing the G0/G1 phase population while decreasing S phase cells .

Other Biological Activities

Beyond anticancer effects, this compound has been studied for other potential activities:

  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease contexts.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications at specific positions on the indazole ring significantly influence biological activity. For example:

Substituent Position Substituent Type Effect on Activity
C-5FluorineIncreased anticancer activity
C-6MethoxyEnhanced enzyme inhibition

These findings underscore the importance of specific functional groups in determining the efficacy and selectivity of indazole derivatives.

Case Studies

Several case studies highlight the compound's potential:

  • Cytotoxicity Assessment : A study evaluated various derivatives against K562 and A549 cell lines, revealing that certain modifications led to enhanced selectivity for cancer cells over normal cells .
  • Clinical Implications : The pharmacological evaluations indicate that compounds similar to this compound exhibit promising therapeutic profiles in preclinical models, suggesting potential for future clinical applications .

Properties

IUPAC Name

5-fluoro-6-methoxy-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c1-13-7-3-6-4(2-5(7)9)8(10)12-11-6/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEUXIUXEWSRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NN=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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